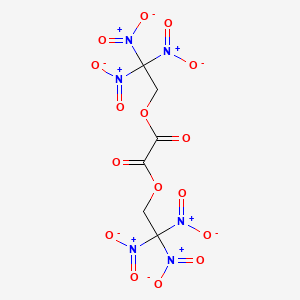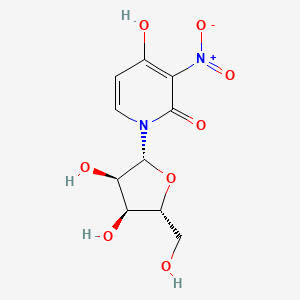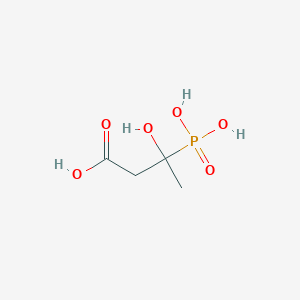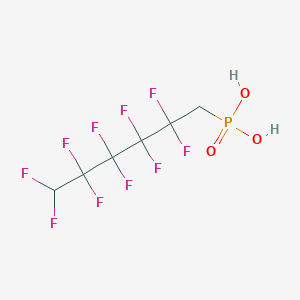![molecular formula C9H17NO2 B14287807 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one CAS No. 113946-52-4](/img/structure/B14287807.png)
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is an organic compound with a unique structure that includes both an amino group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one typically involves the reaction of a suitable precursor with 4-hydroxybutylamine. One common method is the condensation reaction between 4-hydroxybutylamine and pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. After the reaction, the product is purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the pent-3-en-2-one moiety can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated amine.
Substitution: Formation of various substituted amines depending on the reagent used.
科学的研究の応用
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxybutylamine: Shares the hydroxybutyl group but lacks the pent-3-en-2-one moiety.
Pent-3-en-2-one: Contains the enone structure but lacks the hydroxybutyl and amino groups.
Uniqueness
4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions and properties.
特性
CAS番号 |
113946-52-4 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
4-(4-hydroxybutylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2)12)10-5-3-4-6-11/h7,10-11H,3-6H2,1-2H3 |
InChIキー |
PORKUHMQEWQOGZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
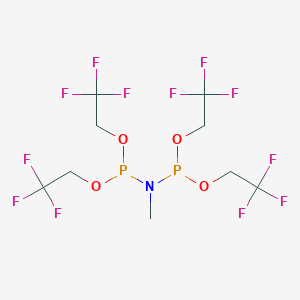
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)

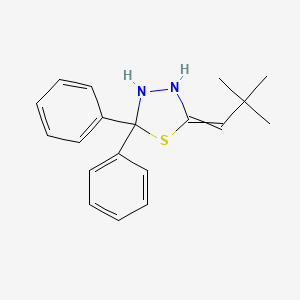
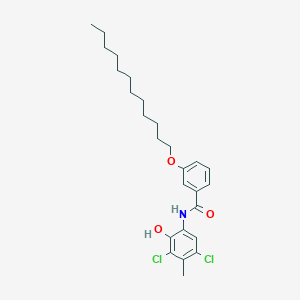
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)

